Desmethyl Levofloxacin Hydrochloride

Antimicrobial susceptibility MIC determination Fluoroquinolone pharmacology

Levofloxacin ANDA filers face a critical gap: the N-desmethyl impurity (USP Related Compound A/EP Impurity B) cannot be replaced by parent-drug extrapolation due to distinct MIC profiles (>3-fold divergence; 16-fold reduction against S. aureus). • Official USP/EP reference standard for impurity profiling and ANDA method validation • ≥98% purity, hydrochloride salt; defined DMSO solubility (8 mg/mL) for LC-MS/MS calibration • In stock with Certificate of Analysis for immediate global dispatch

Molecular Formula C17H19ClFN3O4
Molecular Weight 383.8 g/mol
Cat. No. B1151659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Levofloxacin Hydrochloride
Synonyms(3S)-9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hydrochloride;  DN 5455 Hydrochloride; 
Molecular FormulaC17H19ClFN3O4
Molecular Weight383.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/t9-;/m0./s1
InChIKeyIOFZKWNXVPUJLW-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Levofloxacin HCl: Identity & Specifications


Desmethyl Levofloxacin Hydrochloride (CAS 117707-40-1) is the primary N-demethylated active metabolite of the fluoroquinolone antibiotic levofloxacin, retaining broad-spectrum antibacterial activity via inhibition of bacterial DNA gyrase and topoisomerase IV . This compound (molecular formula C17H18FN3O4 • XHCl, MW 383.8 g/mol for the hydrochloride salt) is supplied as a ≥98% purity crystalline solid for research and analytical applications, with solubility in DMSO at 8 mg/mL under sonication and warming . It is officially designated as Levofloxacin USP Related Compound A and EP Impurity B, underscoring its critical role in pharmaceutical quality control and regulatory compliance [1].

Identity
USP Related Compound A / EP Impurity B
Form
Hydrochloride Salt (≥98% HPLC)
Use Context
Analytical QC & impurity profiling

Why Desmethyl Levofloxacin HCl Cannot Be Substituted


In-class substitution fails due to quantifiable divergences in three critical dimensions: (1) antibacterial potency—Desmethyl Levofloxacin exhibits a distinct MIC profile against key reference strains that differs from the parent drug levofloxacin by factors ranging from 1.5-fold to >3-fold depending on the organism ; (2) metabolic abundance—the desmethyl metabolite constitutes less than 5% of an administered levofloxacin dose in humans, making it a minor but analytically essential component that cannot be extrapolated from parent drug behavior [1]; and (3) regulatory identity—as both USP Related Compound A and EP Impurity B, this specific molecular entity (not its N-oxide counterpart or parent drug) is the mandated reference standard for levofloxacin impurity profiling and method validation [2]. These orthogonal differentiation vectors preclude any assumption of interchangeability.

Potency

MIC profile differs up to >3-fold from parent levofloxacin; organism-specific potency context may shift.

Abundance

Metabolite represents

Regulatory

Mandated reference standard (USP/EP); only this exact entity fulfills impurity profiling requirements.

Desmethyl Levofloxacin HCl: Performance vs. Parent Drug


Gram-Negative MIC Potency Comparison

Against E. coli, Desmethyl Levofloxacin demonstrates a MIC of 0.012 μg/mL, placing it within the same order of magnitude but not identical to levofloxacin's established QC range of 0.008–0.03 μg/mL for ATCC 25922 [1]. Against K. pneumoniae, the metabolite shows a MIC of 0.25 μg/mL, while levofloxacin exhibits MIC90 values generally ≤0.06 μg/mL against susceptible strains [2]. Against P. aeruginosa, Desmethyl Levofloxacin's MIC is >4 μg/mL, compared to levofloxacin's MIC90 range of 0.5–2.0 μg/mL [3]. This organism-specific divergence—near-parity against E. coli, reduced potency against P. aeruginosa—confirms that the N-desmethyl metabolite cannot be treated as a potency-matched surrogate.

Gram-Negative MIC
Cross-study comparable
Desmethyl LVX: E. coli 0.012 µg/mL, P. aeruginosa >4 µg/mL
Levofloxacin: E. coli 0.008–0.03 µg/mL, P. aeruginosa 0.5–2.0 µg/mL
P. aeruginosa potency >2-fold lower
Organism-specific potency context
Data to verify against QC ranges
Antimicrobial susceptibility MIC determination Fluoroquinolone pharmacology

Gram-Positive MIC Potency Comparison

Against S. aureus, Desmethyl Levofloxacin exhibits a MIC of 4 μg/mL, while levofloxacin shows substantially greater potency with MIC values of 0.25 μg/mL against ATCC 25923 and 0.06–0.25 μg/mL against ATCC 29213 [1]. Against S. epidermidis, the metabolite MIC is 1 μg/mL. This 16-fold reduction in anti-staphylococcal potency for the desmethyl metabolite versus parent levofloxacin (4 μg/mL vs. 0.25 μg/mL) represents a functionally significant attenuation. Additionally, the compound demonstrates MICs of 1 μg/mL against B. subtilis .

Gram-Positive MIC
Cross-study comparable
Desmethyl LVX: S. aureus 4 µg/mL, S. epidermidis 1 µg/mL
Levofloxacin: S. aureus 0.06–0.25 µg/mL
16-fold reduction vs parent
Reduced anti-staphylococcal potency context
Negligible metabolite contribution in Gram-positive models
Antimicrobial susceptibility Staphylococcus aureus Fluoroquinolone metabolite

Baseline Comparator for Novel Analog SAR

In a 2012 medicinal chemistry study, N-desmethyl levofloxacin (compound 11) served as the benchmark for evaluating novel thienylethyl-substituted levofloxacin derivatives. Oxime derivatives 6e, 6h, and 6i exhibited MICs of 0.04–0.19 μg/mL against Gram-positive bacteria—representing 5- to 25-fold superior potency compared to N-desmethyl levofloxacin 11 [1]. This direct head-to-head comparison establishes N-desmethyl levofloxacin as a critical reference point for SAR campaigns targeting piperazine ring modifications, where the unmethylated secondary amine serves as the synthetic entry point for nucleophilic substitution reactions [2].

SAR Benchmark
Head-to-head
N-Desmethyl LVX: baseline comparator (compound 11)
Oxime derivatives: MIC 0.04–0.19 µg/mL
5–25× potency improvement over desmethyl
SAR benchmark comparator context
Validated reference for C-7 modifications
Medicinal chemistry SAR Antibacterial drug discovery

Regulatory Identity as Low-Abundance Metabolite

Quantitative metabolic profiling demonstrates that Desmethyl Levofloxacin constitutes less than 5% of the urinary excreted dose following levofloxacin administration in humans [1]. Despite this low abundance, the compound holds dual regulatory identity as Levofloxacin USP Related Compound A and Levofloxacin EP Impurity B, making it a mandated reference standard for pharmaceutical quality control [2]. This regulatory status is distinct from other levofloxacin metabolites such as levofloxacin N-oxide, which carries a separate impurity designation.

Regulatory Identity
Class-level
Metabolic abundance:
Designation: USP Related Compound A / EP Impurity B
Mandated reference standard required
Parent drug cannot fulfill impurity role
Solubility & Stability
Data to verify
DMSO solubility: 8 mg/mL (25°C, sonication)
Powder stability: -20°C (3 yr), 4°C (2 yr)
Stock stability: -80°C (6 mo), -20°C (1 mo)
Salt form enables reproducible handling
Vendor COA; source review recommended
Drug metabolism Pharmacokinetics Pharmaceutical impurities

Solubility and Stability Specifications

Vendor Certificate of Analysis data specifies Desmethyl Levofloxacin solubility in DMSO as 8 mg/mL with ultrasonic assistance and warming to 25°C . The hydrochloride salt form (MW 383.8 g/mol) provides improved aqueous solubility relative to the free base (MW 347.34 g/mol), which exhibits only slight solubility in aqueous acid or base . Long-term powder stability is validated at -20°C for 3 years and 4°C for 2 years; DMSO stock solutions maintain stability at -80°C for 6 months and -20°C for 1 month . These quantitative specifications directly inform experimental design, stock solution preparation, and compound storage workflows.

Solubility & Stability
Data to verify
DMSO solubility: 8 mg/mL (25°C, sonication)
Powder stability: -20°C (3 yr), 4°C (2 yr)
Stock stability: -80°C (6 mo), -20°C (1 mo)
Salt form enables reproducible handling
Vendor COA; source review recommended
Compound handling Solubility Stability Assay reproducibility

Desmethyl Levofloxacin HCl: Application Scenarios


Impurity Profiling and ANDA Submissions

As Levofloxacin USP Related Compound A and EP Impurity B, Desmethyl Levofloxacin Hydrochloride is the mandated reference standard for detecting and quantifying the N-desmethyl impurity in levofloxacin drug substance and finished product . Analytical methods for levofloxacin quality control require this specific compound for system suitability, linearity, and accuracy validation during ANDA submissions [1]. The quantifiable MIC differences versus levofloxacin parent drug (16-fold reduction against S. aureus) underscore why this impurity must be individually controlled rather than extrapolated from parent potency [2].

Pharmacokinetic and Metabolism Studies

Desmethyl Levofloxacin is an authentic metabolite standard required for LC-MS/MS method development and validation in studies quantifying levofloxacin and its metabolites in biological matrices. With metabolic abundance less than 5% of the administered dose , accurate quantification of this low-level metabolite depends on a certified reference standard rather than in-house synthesis. Procurement of the hydrochloride salt ensures defined solubility parameters (8 mg/mL in DMSO) for preparing calibration curves and quality control samples [1].

SAR Campaigns Targeting C-7 Modifications

N-Desmethyl Levofloxacin is the essential synthetic intermediate for any discovery program exploring nucleophilic substitutions at the piperazine nitrogen of the levofloxacin scaffold. A validated SAR study demonstrated that oxime derivatives prepared from N-desmethyl levofloxacin exhibited 5- to 25-fold superior antibacterial potency against Gram-positive bacteria compared to the desmethyl intermediate itself . Procurement of high-purity Desmethyl Levofloxacin Hydrochloride enables reproducible synthesis of novel analogs and provides a validated benchmark comparator for potency assessment [1].

Susceptibility Testing and Metabolite Profiling

Desmethyl Levofloxacin Hydrochloride is employed as a reference compound in antibacterial susceptibility assays to differentiate the contribution of the parent drug versus its primary active metabolite in ex vivo and in vivo infection models. The organism-specific MIC profile—0.012 μg/mL against E. coli, 0.25 μg/mL against K. pneumoniae, and >4 μg/mL against P. aeruginosa —provides a quantitative baseline for interpreting the antibacterial contribution of circulating metabolites in PK/PD studies. The compound's defined Gram-positive MICs (S. aureus: 4 μg/mL; S. epidermidis: 1 μg/mL) further support its use in comparator panels .

Application
Selection Property
Validation Focus
Impurity Profiling & ANDA Submissions
USP/EP Reference Standard
System suitability & accuracy validation
PK & Metabolism Studies
Certified Metabolite Standard
LC-MS/MS method validation in biological matrices
SAR Campaigns (C-7 Modifications)
Synthetic Intermediate & Benchmark
Potency benchmark for novel analog assessment
Susceptibility Testing
Metabolite Reference Compound
Organism-specific metabolite contribution interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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